5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of pyridine-4-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidin-2-imine
- 5-(Pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one
Uniqueness
5-(Pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6N2O2S |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13) |
InChI Key |
SNBCHQYHZKXQQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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